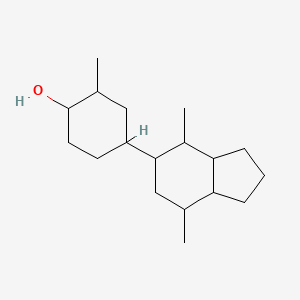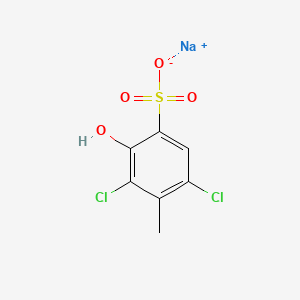![molecular formula C26H34N2O3 B12676826 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone CAS No. 93964-10-4](/img/structure/B12676826.png)
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone is an organic compound with the molecular formula C26H34N2O3 and a molecular weight of 422.55976 g/mol. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone typically involves the reaction of anthraquinone with 2-ethylhexylamine and 3-methoxypropylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. The process generally includes steps such as:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Substitution: The amines are then substituted with 2-ethylhexylamine and 3-methoxypropylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1,4-Diaminoanthraquinone
- 1,4-Dihydroxyanthraquinone
Uniqueness
Compared to similar compounds, 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific solubility, stability, and reactivity characteristics.
Propriétés
Numéro CAS |
93964-10-4 |
|---|---|
Formule moléculaire |
C26H34N2O3 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1-(2-ethylhexylamino)-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O3/c1-4-6-10-18(5-2)17-28-22-14-13-21(27-15-9-16-31-3)23-24(22)26(30)20-12-8-7-11-19(20)25(23)29/h7-8,11-14,18,27-28H,4-6,9-10,15-17H2,1-3H3 |
Clé InChI |
HNLGXHVPWQHLBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
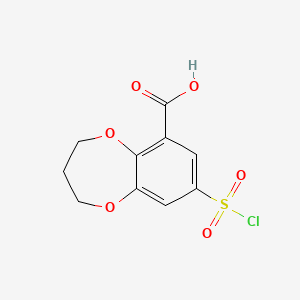




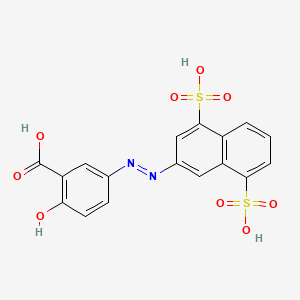
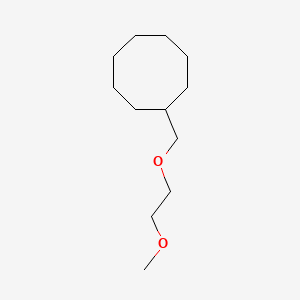

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
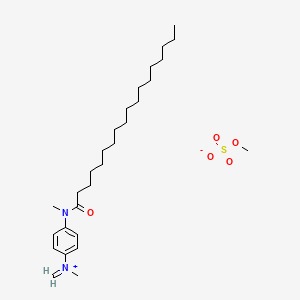
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
